molecular formula C6H3BrClF2NO B11775377 4-Bromo-2-chloro-6-(difluoromethoxy)pyridine

4-Bromo-2-chloro-6-(difluoromethoxy)pyridine

Cat. No.: B11775377
M. Wt: 258.45 g/mol
InChI Key: INJRQGFATYRCHO-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-(difluoromethoxy)pyridine typically involves multiple steps:

    Starting Material: The synthesis begins with pyridine as the starting material.

    Halogenation: The pyridine ring is first halogenated to introduce bromine and chlorine atoms at specific positions.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-6-(difluoromethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-(difluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen and difluoromethoxy groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(difluoromethoxy)pyridine: Lacks the chlorine atom, making it less versatile in certain reactions.

    2-Chloro-4-(difluoromethoxy)pyridine: Lacks the bromine atom, which can affect its reactivity and applications.

    6-(Difluoromethoxy)pyridine: Lacks both bromine and chlorine atoms, significantly altering its chemical properties.

Uniqueness

4-Bromo-2-chloro-6-(difluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms, along with the difluoromethoxy group. This combination of substituents enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

4-bromo-2-chloro-6-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3BrClF2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H

InChI Key

INJRQGFATYRCHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1OC(F)F)Cl)Br

Origin of Product

United States

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